molecular formula C9H6Cl2O B3432091 (2E)-3-(4-Chlorophenyl)acryloyl chloride CAS No. 95602-71-4

(2E)-3-(4-Chlorophenyl)acryloyl chloride

Cat. No.: B3432091
CAS No.: 95602-71-4
M. Wt: 201.05 g/mol
InChI Key: ZFOVCSTVYYYRSU-ZZXKWVIFSA-N
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Description

(2E)-3-(4-Chlorophenyl)acryloyl chloride is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.9795702 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVCSTVYYYRSU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95602-71-4
Record name 4-Chlorocinnamoyl chloride
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Historical Trajectories and Evolution of Acyl Chloride Chemistry in Synthetic Paradigms

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are reactive derivatives of their parent carboxylic acids, where a hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.orgchemguide.co.uk For instance, acetyl chloride (CH₃COCl) is the acyl chloride derived from acetic acid (CH₃COOH). wikipedia.org Due to their high reactivity, acyl chlorides are rarely found in nature and are synthesized for use as chemical intermediates.

The synthesis of acyl chlorides has evolved significantly. Early industrial methods included reacting acetic anhydride (B1165640) with hydrogen chloride or the chlorination of propionic acid with phosgene (B1210022). handwiki.org In a laboratory setting, the most common methods involve treating carboxylic acids with specific chlorinating agents. wikipedia.org These reagents are crucial for facilitating the conversion with high efficiency.

Key reagents used in the synthesis of acyl chlorides include:

Thionyl chloride (SOCl₂): A widely used reagent for preparing acyl chlorides from carboxylic acids. wikipedia.org

Oxalyl chloride (ClCOCOCl): Considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.orghandwiki.org Its reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org

Phosphorus trichloride (B1173362) (PCl₃): Another common, though less selective, reagent for this transformation. wikipedia.org

The development of methods for synthesizing highly reactive and unstable acyl chlorides, such as acryloyl chloride, has led to advancements like continuous-flow microreactor systems. nih.gov These modern techniques allow for safe, selective, and high-yield production, making these valuable compounds more accessible for research and industrial applications. nih.gov

Structural Significance of the 2e 3 4 Chlorophenyl Acryloyl Chloride Moiety Within Advanced Organic Scaffolds

The Acyl Chloride Group (-COCl): This functional group is highly reactive, making the compound an excellent acylating agent. chemguide.co.uk The chlorine atom is a good leaving group, facilitating substitution reactions where the (2E)-3-(4-chlorophenyl)acryloyl moiety is transferred to other molecules like alcohols or amines. chemguide.co.uk

The (2E)-Acryloyl Backbone (-CO-CH=CH-): This α,β-unsaturated carbonyl system is a defining feature. acs.org It is the core structure of chalcones, which are 1,3-diphenyl-2-propen-1-ones. mdpi.com Chalcones and their derivatives are known to possess a wide spectrum of biological activities, largely due to this reactive ketoethylenic group. acs.orgresearchgate.net The "2E" designation indicates the trans configuration of the double bond, which is generally the more thermodynamically stable isomer. mdpi.com

The 4-Chlorophenyl Group (p-Cl-C₆H₄-): The presence of a chlorine atom on the phenyl ring at the para position influences the electronic properties of the entire molecule. This substituent can affect the reactivity of the α,β-unsaturated system and provides a site for further functionalization or modification, which is a key strategy in medicinal chemistry. mdpi.com

Together, these structural features make (2E)-3-(4-Chlorophenyl)acryloyl chloride a precursor for creating advanced organic scaffolds. It is particularly important in the synthesis of chalcone (B49325) derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their broad range of pharmacological properties. researchgate.net

Advanced Applications of 2e 3 4 Chlorophenyl Acryloyl Chloride in Complex Molecule Synthesis

Strategic Building block in the Synthesis of Cinnamic Acid Derivatives and Analogs

The core structure of (2E)-3-(4-Chlorophenyl)acryloyl chloride is based on the phenylpropanoid skeleton, a class of compounds biosynthesized by plants from phenylalanine and tyrosine. wikipedia.orgnih.gov Phenylpropanoids, including cinnamic acid, are fundamental precursors to thousands of plant secondary metabolites. nih.govresearchgate.nettaylorandfrancis.com As a synthetic analog, this compound allows for the laboratory construction of diverse cinnamic acid derivatives. The high reactivity of the acyl chloride group facilitates reactions such as esterification and amidation, enabling the attachment of various functional groups to the cinnamic acid backbone. libretexts.orgwikipedia.org For instance, it can react with phenols to form phenyl esters, a reaction that proceeds more readily with acyl chlorides than with the corresponding carboxylic acids. libretexts.org This reactivity is crucial for creating libraries of cinnamic acid analogs for biological screening and other applications.

This compound is a key intermediate in the synthesis of chalcones, which are precursors to flavonoids, a large class of naturally occurring polyphenolic compounds. mdpi.com Chalcones, chemically described as 1,3-diaryl-2-propen-1-ones, can be synthesized through various methods, including the Friedel-Crafts acylation of an aromatic compound with a cinnamoyl chloride derivative. researchgate.netekb.egresearchgate.net In this approach, this compound can acylate an aromatic ring, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst to yield a chalcone (B49325) bearing a 4-chlorophenyl group.

These resulting chalcones are pivotal starting materials for flavonoid synthesis. nih.gov A common method is the Algar-Flynn-Oyamada (AFO) reaction, where a chalcone undergoes oxidative cyclization with hydrogen peroxide in an alkaline medium to form a flavonol, a subclass of flavonoids. mdpi.com The use of this compound allows for the introduction of a chlorine atom onto the B-ring of the resulting flavonoid. The presence of this halogen can significantly influence the biological properties of the final molecule. nih.gov

Table 1: Synthetic pathway from this compound to Flavonoids

Step Reaction Type Reactant Product
1 Friedel-Crafts Acylation This compound + Aromatic Compound (e.g., Phenol derivative) Substituted Chalcone

The phenylpropanoid pathway is a major route in plant secondary metabolism, giving rise to lignins, flavonoids, coumarins, and stilbenes. wikipedia.orgnih.govtaylorandfrancis.com The biosynthesis begins with the deamination of phenylalanine to cinnamic acid. nih.govresearchgate.net this compound, as a substituted cinnamic acid derivative, serves as a synthetic platform to access a wide range of phenylpropanoid-like structures that may not be readily available from natural sources.

Its reactivity allows for its incorporation into more complex molecular frameworks. The activated double bond and the acyl chloride functionality enable a variety of chemical transformations. For example, the double bond can undergo Michael addition reactions, and the acyl chloride can be converted into esters, amides, or ketones. This versatility facilitates the synthesis of novel compounds with potential applications in medicine and materials science, expanding the chemical diversity beyond naturally occurring phenylpropanoids.

Application in Polymer Chemistry and Advanced Materials Science

The acryloyl group in this compound makes it a suitable monomer for polymerization and a reactive agent for modifying material surfaces. Acryloyl chloride and its derivatives are known to be highly reactive and can polymerize easily, sometimes spontaneously. wikipedia.orgchemicalforums.com This reactivity is harnessed to create specialized polymers and functionalized materials.

This compound can function as a monomer in addition polymerization reactions to produce polyacrylates. The resulting polymer, poly((2E)-3-(4-chlorophenyl)acrylate), would feature a backbone of repeating acrylate (B77674) units, each with a pendant 4-chlorophenyl group. The presence of the bulky and polar chlorophenyl group would be expected to influence the polymer's properties, such as its glass transition temperature, solubility, and thermal stability.

Furthermore, it can be used in copolymerization with other vinyl monomers to tailor the properties of the resulting copolymers for specific applications. The synthesis of polyacrylates can be achieved by reacting a polyol with acrylic acid or its derivatives. google.com While specific studies on the polymerization of this compound are not widely documented, the general principles of acrylate polymerization are applicable. nih.gov The reactive acyl chloride groups on the polymer chain could also serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules.

The high reactivity of the acyl chloride group makes this compound an effective agent for surface modification. It can react with hydroxyl or amine groups present on the surface of various materials, such as silicon, metal oxides, or polymers, to form stable ester or amide linkages. This process, known as grafting, covalently attaches the chlorophenylacryloyl moiety to the surface. nih.gov

This surface functionalization can be used to alter the surface properties of materials, such as their hydrophobicity, chemical resistance, and biocompatibility. The introduction of the 4-chlorophenyl group can impart specific functionalities useful in creating advanced materials for electronics, sensors, or biomedical devices.

Contributions to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a pathway to various heterocyclic systems. Its derivatives, particularly chalcones, are well-established precursors for synthesizing a range of heterocycles. ekb.eg

One prominent example is the synthesis of 1,5-benzothiazepines, a class of seven-membered heterocyclic compounds with diverse pharmacological activities. These are typically synthesized by the condensation reaction of a chalcone with 2-aminothiophenol. nih.govajpamc.comnih.govresearchgate.net By first preparing the corresponding chalcone from this compound, one can access 1,5-benzothiazepines bearing the 4-chlorophenyl substituent.

Additionally, the acryloyl chloride moiety can react with various binucleophiles to construct heterocyclic rings. For example, reaction with reagents like substituted ureas, thioureas, or amidines can lead to the formation of pyrimidine-based structures. mdpi.comresearchgate.netresearchgate.netgrowingscience.com The reaction of this compound with a suitable nitrogen-containing binucleophile could yield pyrazolo[3,4-d]pyrimidine derivatives, which are known for their biological activities, including as kinase inhibitors. nih.gov These synthetic strategies highlight the utility of this compound as a versatile starting material for generating complex, biologically relevant heterocyclic molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cinnamic acid
Phenylalanine
Tyrosine
Chalcone
Flavonoid
Phenyl benzoate
Ethanoyl chloride
Benzoyl chloride
Sodium phenoxide
Flavonol
Coumarin
Stilbene
Lignin
Poly((2E)-3-(4-chlorophenyl)acrylate)
1,5-Benzothiazepine
2-Aminothiophenol
Pyrimidine

Incorporation into Total Synthesis Efforts of Natural Products and Bioactive Compounds

While direct incorporation of this compound into the total synthesis of specific natural products is not extensively documented in mainstream literature, its structural motif, the 4-chlorocinnamoyl group, is a key feature in a variety of bioactive compounds. The compound is an ideal starting material for the synthesis of analogues of these molecules, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The high reactivity of the acyl chloride group allows for its efficient coupling with various nucleophiles, such as amines and alcohols, present in complex molecular fragments. This enables the introduction of the 4-chlorocinnamoyl moiety, which is known to be crucial for the biological activity of several compound classes. For instance, many natural and synthetic chalcones and amides containing this substructure exhibit significant antimicrobial, antifungal, and anti-inflammatory properties.

The synthesis of such bioactive compounds often involves the reaction of this compound with an appropriate partner molecule. The resulting derivatives can be further elaborated to achieve the final target structure. This approach provides a convergent and efficient route to complex molecules that might otherwise require lengthy and low-yielding synthetic sequences. The table below highlights representative classes of bioactive compounds whose synthesis could potentially be achieved or facilitated by using this compound as a key reagent.

Bioactive Compound ClassCore StructurePotential Synthetic Application of this compound
Chalcones 1,3-Diaryl-2-propen-1-oneAs a precursor in Friedel-Crafts acylation or related reactions to form the chalcone backbone.
Cinnamamides N-Substituted-3-phenyl-2-propenamideDirect amidation with various amines to produce a wide range of bioactive cinnamamides.
Cinnamate Esters O-Substituted-3-phenyl-2-propenoateFacile esterification with diverse alcohols, including complex chiral molecules, to yield functionalized esters.

Derivatization for the Generation of Novel Chemical Libraries for Reactivity Screening

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent scaffold for combinatorial chemistry due to its facile reactivity with a wide array of nucleophiles, enabling the rapid synthesis of a large number of distinct molecules.

The acyl chloride is the most reactive functionality and readily undergoes nucleophilic acyl substitution. This allows for the creation of extensive libraries of amides and esters by reacting it with a diverse set of commercially available amines and alcohols. These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to automated parallel synthesis platforms.

The resulting cinnamoyl amides and esters can be further diversified by targeting the alkene functionality. Reactions such as dihydroxylation, epoxidation, or Michael addition can introduce additional complexity and new stereocenters, significantly expanding the chemical space of the library. The chloro-substituent on the phenyl ring also offers a handle for further modification through cross-coupling reactions, although this generally requires harsher conditions.

The straightforward derivatization of this compound allows for the systematic exploration of the chemical space around the 4-chlorocinnamoyl core. The resulting libraries of novel compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Below are examples of derivatization reactions that can be employed to generate a chemical library from this compound:

Reaction Schemes for Library Generation

Amide Synthesis: this compound + R-NH₂ → (2E)-N-R-3-(4-Chlorophenyl)acrylamide + HCl

Ester Synthesis: this compound + R-OH → (2E)-O-R-3-(4-Chlorophenyl)acrylate + HCl

Derivative ClassGeneral StructureR-Group Diversity
Amides (2E)-N-R-3-(4-Chlorophenyl)acrylamideAliphatic, aromatic, heterocyclic amines; amino acids
Esters (2E)-O-R-3-(4-Chlorophenyl)acrylateSimple and complex alcohols, phenols, polyols

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2e 3 4 Chlorophenyl Acryloyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the types and numbers of protons and carbons, but multi-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure of (2E)-3-(4-Chlorophenyl)acryloyl chloride. science.govresearchgate.net

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a critical cross-peak would be observed between the two vinylic protons (Hα and Hβ), confirming their adjacency. The magnitude of the coupling constant (³J_HαHβ) derived from the ¹H NMR spectrum is crucial for establishing the stereochemistry. A value in the range of 12-18 Hz is characteristic of a trans (E) configuration, while a smaller value would suggest the cis (Z) isomer.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J_CH). youtube.comlibretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon in both the vinyl group and the 4-chlorophenyl ring.

The vinylic proton Hβ showing a correlation to the carbonyl carbon (C=O) and the ipso-carbon of the aromatic ring.

The vinylic proton Hα showing correlations to the carbonyl carbon and the aromatic carbons.

The aromatic protons showing correlations to the vinylic carbons, thus connecting the phenyl ring to the acryloyl moiety.

These 2D NMR experiments, when used in concert, provide irrefutable evidence for the structure and (E)-stereochemistry of the molecule. science.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. They are reported in ppm. Coupling constants (J) are in Hz.

PositionAtom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1C=O-~166.5Hα, Hβ
2 (α)CH~6.5 (d, J=15.5)~125.0C=O, Cβ, C-ipso
3 (β)CH~7.7 (d, J=15.5)~148.0C=O, Cα, C-ipso, C-ortho
1' (ipso)C-~132.0Hβ, H-ortho
2', 6' (ortho)CH~7.5 (d, J=8.5)~130.0C-ipso, C-meta, Cβ
3', 5' (meta)CH~7.4 (d, J=8.5)~129.5C-ortho, C-para
4' (para)C-Cl-~138.0H-meta

This compound possesses conformational flexibility due to potential rotation around single bonds, primarily the C(aryl)-C(vinyl) and C(vinyl)-C(carbonyl) bonds. Dynamic NMR (DNMR) is a powerful technique used to study the energetics of these rotational processes. semanticscholar.org

The rotation around the C(vinyl)-C(carbonyl) bond can lead to the existence of s-trans and s-cis conformers. At ambient temperatures, the rapid interconversion between these conformers typically results in a time-averaged spectrum. However, by lowering the temperature, it may be possible to slow this rotation to the point where distinct signals for each conformer can be observed in the NMR spectrum.

A DNMR study would involve:

Acquiring a series of NMR spectra over a wide temperature range.

Observing the broadening of specific signals as the temperature is lowered, followed by their decoalescence into separate peaks for each conformer at the slow-exchange limit.

Determining the coalescence temperature (T_c) and the rate of exchange (k) at this temperature.

Using the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

While no specific DNMR studies for this compound were found in the searched literature, research on analogous systems like other cinnamoyl derivatives and biphenyls demonstrates the utility of this method for quantifying rotational energy barriers. semanticscholar.orgbiomedres.us

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

IR and Raman spectra provide a molecular fingerprint, with specific absorption or scattering bands corresponding to the vibrational modes of different bonds. For this compound, the key characteristic vibrations are highly predictable. uantwerpen.be

Acyl Chloride Carbonyl (C=O): This group gives rise to a very strong and sharp absorption band in the IR spectrum, typically at a high wavenumber (1770-1800 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.

Alkene (C=C): The stretching vibration of the carbon-carbon double bond appears around 1620-1640 cm⁻¹.

Trans C-H bend: A highly diagnostic, strong, and sharp out-of-plane bending vibration for the trans vinylic hydrogens occurs around 960-980 cm⁻¹. Its presence is strong evidence for the (E)-stereochemistry.

Aromatic Ring: Phenyl ring C=C stretching vibrations are observed near 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region.

C-Cl Bonds: The aryl C-Cl stretch is expected in the 1085-1095 cm⁻¹ range.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data for analogous structures. uantwerpen.be

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C=O (Acyl Chloride)Stretching1770 - 1800Strong, SharpMedium
C=C (Alkene)Stretching1620 - 1640MediumStrong
C=C (Aromatic)Stretching~1600, 1490Medium-StrongMedium-Strong
=C-H (trans-alkene)Out-of-plane bend960 - 980Strong, SharpWeak
C-H (Aromatic)Out-of-plane bend800 - 850StrongWeak
C-Cl (Aryl)Stretching1085 - 1095StrongMedium

The synthesis of reactive intermediates like acryloyl chlorides can benefit significantly from continuous flow chemistry, which offers enhanced safety and control. nih.govresearchgate.net In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of these reactions. cam.ac.uk

When synthesizing this compound from its parent carboxylic acid using a chlorinating agent like thionyl chloride in a flow reactor, an in-line IR probe (e.g., FlowIR) can track the reaction's progress. cam.ac.uk The key spectral changes to monitor would be:

The disappearance of the broad O-H stretching band of the carboxylic acid starting material (typically ~2500-3300 cm⁻¹).

The concurrent appearance and increase in intensity of the sharp C=O stretching band of the this compound product at its characteristic high frequency (~1775 cm⁻¹).

This real-time data allows for precise control and optimization of reaction parameters such as temperature, residence time, and stoichiometry to maximize conversion and product purity. cam.ac.uksemanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₉H₆Cl₂O), high-resolution mass spectrometry (HRMS) is used to accurately measure the mass of the molecular ion. researchgate.netlibretexts.org The experimentally determined mass should match the calculated monoisotopic mass (199.979570 Da) within a few parts per million (ppm). chemspider.com A key feature in the low-resolution spectrum is the isotopic pattern of the molecular ion (M⁺˙). The presence of two chlorine atoms results in a characteristic cluster of peaks:

M⁺˙: Relative abundance of 100% (containing two ³⁵Cl atoms).

[M+2]⁺˙: Relative abundance of ~65% (containing one ³⁵Cl and one ³⁷Cl).

[M+4]⁺˙: Relative abundance of ~10% (containing two ³⁷Cl atoms).

This distinctive 100:65:10 ratio is a clear indicator of a dichlorinated compound.

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner, providing valuable structural information. libretexts.org The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for this compound

m/z (mass/charge)Ion FormulaFragment IdentityPlausible Origin
200 (cluster)[C₉H₆Cl₂O]⁺˙Molecular Ion (M⁺˙)Ionization of parent molecule
165 (cluster)[C₉H₆ClO]⁺Acylium ionLoss of •Cl from M⁺˙
137 (cluster)[C₈H₆Cl]⁺4-chlorostyryl cationLoss of CO from [M-Cl]⁺
111 (cluster)[C₆H₄Cl]⁺4-chlorophenyl cationCleavage of the vinyl-aryl bond
102[C₈H₆]⁺Phenylacetylene cationLoss of •Cl from [C₈H₆Cl]⁺

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass with high precision. This technique distinguishes the compound from others with the same nominal mass. The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent atoms, is a critical parameter for its confirmation. chemspider.com

The elemental composition of C9H6Cl2O results in a calculated monoisotopic mass that can be experimentally verified using HRMS, often with a mass accuracy in the low parts-per-million (ppm) range. This level of precision is fundamental in synthetic chemistry and metabolomics to confirm the identity of a target compound.

Table 1: Mass Spectrometric Data for this compound

Parameter Value
Molecular Formula C9H6Cl2O
Average Mass (Da) 201.046

| Monoisotopic Mass (Da) | 199.979570 chemspider.com |

This interactive table provides key mass spectrometric details for the title compound.

Tandem Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is pivotal for confirming the connectivity of atoms within this compound and its derivatives. The fragmentation patterns are often predictable and characteristic of specific structural motifs.

While specific MS/MS data for this compound is not extensively published, the fragmentation behavior of related cinnamic acid derivatives can provide valuable mechanistic insights. nih.gov For instance, in Collision-Induced Dissociation (CID), the parent molecule is energized, leading to the cleavage of its weakest bonds. For this compound, initial fragmentation would likely involve the loss of the chlorine radical from the acryloyl chloride group or the loss of carbon monoxide.

Analysis of related compounds shows that fragmentation of the cinnamic acid core often yields characteristic ions. nih.gov The study of these fragmentation pathways is crucial for distinguishing between isomers and understanding reaction mechanisms. Advanced MS techniques, such as pseudo-MS³, can further enhance the structural elucidation power by providing more detailed fragmentation information, which is particularly useful for complex derivatives. researchgate.netnih.gov

Table 2: Predicted Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Ion Neutral Loss
199.98 [M-Cl]+ 34.97
199.98 [M-CO]+ 27.99

This interactive table outlines the expected fragmentation patterns based on the structure of the compound.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

For example, the crystal structure of 4-Chlorocinnamamide, a direct derivative, reveals key structural features of the (E)-3-(4-chlorophenyl)prop-2-enamide framework. nih.gov Similarly, the structures of ester derivatives like Methyl 4-chlorocinnamate provide insight into the planarity of the cinnamoyl system and the orientation of the 4-chlorophenyl group. uq.edu.aucinnamates.com In one study, a novel copper complex containing a ligand derived from a 4-chlorophenyl methanimine (B1209239) was characterized by X-ray analysis, revealing a square planar geometry around the copper center. mdpi.com Another investigation detailed the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, showcasing the intricate packing and intermolecular interactions. researchgate.net

Table 3: Crystallographic Data for Representative Derivatives

Derivative Name CCDC Number Molecular Formula Crystal System Space Group Ref.
4-Chlorocinnamamide 148912 C9H8ClNO - - nih.gov
Methyl 4-methoxycinnamate 182020 C11H12O3 - - nih.gov

*L = (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine This interactive table presents crystallographic information for key derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, which is a unique property of enantiomers. While this compound itself is achiral, its derivatives can be synthesized in chiral forms, for example, by esterification with a chiral alcohol.

The study of chiral cinnamic acid derivatives using CD spectroscopy has been reported. For instance, composite films of a chiral cinnamic acid derivative, Cholest-3-yl (E)-3-(4-carbamoylphenyl)acrylate, exhibited strong CD signals, confirming the transfer of chirality to the composite material. mdpi.com Such studies are crucial for determining the enantiomeric purity and assigning the absolute configuration of new chiral derivatives. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores in the molecule, providing invaluable stereochemical information. mdpi.comrsc.org

Computational and Theoretical Investigations of 2e 3 4 Chlorophenyl Acryloyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and charge distribution. tau.ac.il

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.czirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. irjweb.comnih.gov For chalcone-related structures, which share the cinnamoyl core with (2E)-3-(4-Chlorophenyl)acryloyl chloride, the HOMO-LUMO energy gap is a subject of significant interest as it suggests the potential for intramolecular charge transfer, influencing the molecule's electronic and optical properties. irjweb.commaterialsciencejournal.org

These calculations also yield other important electronic descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the reactivity of the molecule. irjweb.comuantwerpen.be The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. materialsciencejournal.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Chalcone-type Structure

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 to -8.2 uantwerpen.be
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 to -6.1 uantwerpen.be

Note: The values are representative for similar molecular structures and can vary based on the specific compound and the computational method and basis set used.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reaction mechanisms. researchgate.netrsc.org By calculating the potential energy surface of a reaction, DFT allows researchers to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, DFT studies can elucidate several key processes:

Synthesis: The formation of the acryloyl chloride itself from (2E)-3-(4-Chlorophenyl)acrylic acid can be modeled to understand the mechanism of acyl chlorination.

Reactivity: Reactions where this compound acts as a reactant, such as in Friedel-Crafts acylations or the synthesis of chalcones and other derivatives, can be thoroughly investigated. mdpi.com DFT calculations can predict the most favorable reaction pathway, explaining observed regioselectivity and stereoselectivity. rsc.orgnih.gov

These studies involve locating the geometry of the transition state structure and calculating its energy. This theoretical evidence helps rationalize experimental observations and can provide mechanistic insights that are difficult or impossible to obtain through experiments alone. nih.gov For example, in cycloaddition reactions, DFT can determine whether the mechanism is concerted or stepwise and which stereoisomer is favored. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., solvent molecules). rsc.org

MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. nih.gov For novel molecules like this compound, these parameters can be developed and validated using quantum mechanical data. researchgate.net Once a force field is established, MD simulations can be run to model the molecule's behavior.

Key insights from MD simulations include:

Conformational Analysis: The acryloyl chloride moiety has several rotatable bonds. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how molecules of this compound interact with each other and with solvent molecules. researchgate.net This is crucial for understanding solubility, crystal packing, and other macroscopic properties.

Structural Dynamics: MD simulations can reveal the flexibility of different parts of the molecule and the timescale of various motions, such as bond vibrations and dihedral angle rotations. rsc.org

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Synthetic Outcomes

Cheminformatics applies computational methods to manage and analyze chemical data. A key application in this field is the development of Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models. ekb.eg A QSRR model is a mathematical equation that correlates a molecule's reactivity with its structural or physicochemical properties, known as molecular descriptors. chemrxiv.org

For this compound and its derivatives, a QSRR study would involve:

Dataset Creation: Compiling a set of similar acyl chlorides with known experimental reactivity data (e.g., reaction rates or yields for a specific reaction).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These can range from simple properties like molecular weight to complex quantum-chemically derived values.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), a model is built that links the descriptors to the observed reactivity. ekb.egnih.gov

Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, it can be used to predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors. chemrxiv.orgnih.gov

This approach can significantly accelerate the design of new synthetic routes by allowing chemists to computationally screen potential reactants and predict reaction outcomes before committing to laboratory work. chemrxiv.org

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. tau.ac.il

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. uantwerpen.be After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding intensities. tau.ac.il These calculated frequencies are often systematically overestimated compared to experimental values, so they are typically multiplied by a scaling factor to improve agreement. Comparing the scaled theoretical spectrum with an experimental IR spectrum can help in assigning the observed absorption bands to specific molecular vibrations (e.g., C=O stretch, C=C stretch). materialsciencejournal.orguantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of nuclei like 1H and 13C can also be calculated. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this. tau.ac.il The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound like tetramethylsilane (B1202638) (TMS). youtube.comyoutube.com The predicted NMR spectrum can confirm structural assignments and help resolve ambiguities in experimental spectra. youtube.comchemicalbook.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Chalcone-type Structure

Vibrational Mode Calculated Wavenumber (cm-1) Experimental Wavenumber (cm-1)
C=O stretch ~1700-1750 ~1660-1680 uantwerpen.be
C=C stretch (alkene) ~1620-1660 ~1600-1630

Note: Calculated values are typical unscaled frequencies from DFT calculations and may vary. Experimental values are from related chalcone (B49325) structures.

Emerging Research Directions and Future Perspectives for 2e 3 4 Chlorophenyl Acryloyl Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides, including (2E)-3-(4-Chlorophenyl)acryloyl chloride, often involves reagents like thionyl chloride or oxalyl chloride. nii.ac.jpchemguide.co.uk While effective, these methods generate hazardous byproducts such as sulfur dioxide and hydrogen chloride. Current research is intensely focused on developing greener, safer, and more sustainable synthetic routes.

A significant area of development is the use of alternative chlorinating agents. For instance, a patented method describes using silicon tetrachloride (SiCl₄) to convert cinnamic acid to cinnamoyl chloride. google.com This approach is noteworthy as SiCl₄ is a major byproduct of the polysilicon industry, and finding valuable applications for it represents a key principle of industrial symbiosis and green chemistry. google.com The byproduct of this reaction is silicic acid (Si(OH)₄), which is considerably more benign than the gaseous emissions from traditional methods. google.com

Another major thrust is the adoption of continuous-flow microreactor technology. nih.gov This approach offers substantial safety and efficiency improvements, particularly for producing unstable compounds like acryloyl chlorides. nih.gov Continuous-flow systems minimize the volume of reactive material at any given moment, reducing the risks associated with exothermic reactions or the handling of hazardous substances. nih.govmdpi.com A study on acryloyl chloride synthesis demonstrated that a solvent-free procedure using near-equimolar amounts of a carboxylic acid and oxalyl chloride with a catalytic amount of DMF could achieve nearly full conversion within minutes at room temperature. nih.gov Applying such a protocol to (2E)-3-(4-Chlorophenyl)acrylic acid could offer a much safer and more efficient manufacturing process. nih.gov

Biocatalysis also presents a promising sustainable pathway. While direct enzymatic synthesis of an acyl chloride is uncommon, multi-enzyme cascades can be engineered to produce precursors or derivatives in an environmentally friendly manner. For example, biocatalytic cascades using enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and carboxylic acid reductase (CAR) have been developed to produce cinnamyl alcohols and related compounds from bio-derived feedstocks like L-phenylalanine in aqueous solutions. nih.govresearchgate.net Further research could adapt these pathways to generate (2E)-3-(4-Chlorophenyl)acrylic acid, the immediate precursor to the target acyl chloride, from renewable sources.

MethodReagents & ConditionsAdvantagesDisadvantages/ChallengesReference
Traditional BatchThionyl Chloride (SOCl₂) or Oxalyl Chloride; Organic SolventsHigh yield, well-establishedToxic gaseous byproducts (SO₂, HCl, CO, CO₂), often requires excess reagent, safety risks at scale nii.ac.jp
Alternative ReagentSilicon Tetrachloride (SiCl₄); 60-70°CUtilizes industrial byproduct, more benign solid byproduct (Si(OH)₄)Requires heating, separation of product from silicon-based byproduct google.com
Continuous-FlowOxalyl Chloride, cat. DMF; Solvent-free, room temp.Enhanced safety, rapid reaction (1-3 min), high selectivity, reduced wasteRequires specialized microreactor equipment, potential for channel clogging nih.gov
Biocatalytic (Precursor)Enzymes (e.g., PAL, CAR), aqueous buffer, ambient temp.Uses renewable feedstocks, mild conditions, highly specificCurrently produces precursors (alcohols, acids), not the acyl chloride directly; enzyme stability and cost nih.govresearchgate.net

Exploration of Unconventional Reaction Media and Catalytic Systems

To overcome the limitations of volatile and often toxic organic solvents, research is exploring unconventional media for reactions involving acyl chlorides, such as Friedel-Crafts acylation. Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this exploration.

Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. researchgate.net In Friedel-Crafts acylations, they can enhance reaction rates and selectivity compared to conventional solvents. tandfonline.comrsc.org For example, using Cu(OTf)₂ as a catalyst in the ionic liquid [bmim][BF₄] for the acylation of anisole (B1667542) resulted in faster conversion and higher regioselectivity than in traditional organic solvents. rsc.org The use of Lewis acidic ionic liquids can catalyze the acylation of both activated and deactivated aromatic compounds. tandfonline.com However, challenges remain, including the separation of the product from the IL and the potential for the catalyst to form a stable, difficult-to-break complex with the resulting ketone, requiring a stoichiometric excess of the catalyst. researchgate.nettandfonline.com

Deep eutectic solvents (DESs) are emerging as a greener and more cost-effective alternative to ILs. nih.govresearchgate.net They are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that are biodegradable and often derived from natural sources. nih.govrsc.orgacs.org DESs have been successfully used as media for various organic reactions and can dissolve a wide range of organic and inorganic species, making them suitable for catalytic processes. rsc.orgresearchgate.net Their tunable properties could be leveraged for optimizing reactions where this compound is a reactant. acs.org

In catalysis, a shift from homogeneous Lewis acids (e.g., AlCl₃) to heterogeneous catalysts is a major trend. Nanocatalysts, such as metal oxides (e.g., SnO₂, α-Fe₂O₃) or carbon-wrapped bimetallic nanoparticles, offer high efficiency, stability, and crucial reusability. rsc.orgacs.orgresearchgate.netglobethesis.com For instance, scrutinyite-SnO₂ nanosheets have been shown to be effective catalysts for the Friedel-Crafts acylation of various aromatics with acyl chlorides under solvent-free conditions, affording high yields. acs.org Similarly, carbon-wrapped Fe-Ni nanoparticles have demonstrated high activity and excellent stability as recyclable catalysts for these reactions. rsc.orgglobethesis.com Biocatalysts like lipases are also being used for the synthesis of cinnamoyl derivatives, such as amides, in unconventional green solvents, offering a sustainable alternative to traditional chemical synthesis. nih.govmdpi.com

SystemDescriptionPotential Advantages for this compound ChemistryReference
Ionic Liquids (ILs)Salts with low melting points, acting as solvents and/or catalysts.Enhanced reaction rates and selectivity in acylations; negligible vapor pressure. researchgate.nettandfonline.comrsc.org
Deep Eutectic Solvents (DESs)Mixtures of hydrogen bond donors and acceptors (e.g., choline chloride/urea).Biodegradable, low cost, renewable, tunable properties, can dissolve diverse reagents. nih.govrsc.orgacs.org
NanocatalystsMetal oxides (SnO₂, Fe₂O₃) or carbon-encapsulated metal nanoparticles.Heterogeneous, reusable, high activity and stability, can enable solvent-free conditions. rsc.orgacs.orgglobethesis.com
BiocatalystsEnzymes like lipases or reductases.High specificity, mild reaction conditions (aqueous media, ambient temp.), sustainable. nih.govmdpi.com

Integration into Advanced Functional Materials and Nanotechnology Research

The (2E)-3-(4-Chlorophenyl)acryloyl moiety, a chalcone (B49325) precursor, is a valuable building block for advanced materials due to its conjugated π-electron system and versatile reactivity. tandfonline.com Chalcones and their derivatives are known to possess a wide range of biological activities and interesting photophysical properties, making them attractive for integration into polymers, metal complexes, and nanomaterials. acs.orgresearchgate.netnih.gov

The high reactivity of the acyl chloride group makes this compound an excellent agent for grafting this functional chalcone precursor onto various substrates. It can be reacted with polymers containing hydroxyl or amine groups to create functional polymers with tailored properties, such as nonlinear optical activity, UV-absorption, or antimicrobial surfaces.

In nanotechnology, this compound can serve as a key intermediate in the synthesis of chalcone-based derivatives for various applications. Chalcones are known to be excellent ligands for creating metal complexes with unique electronic and optical properties. tandfonline.com Research into Schiff base ligands derived from chalcones for use in nonlinear optical (NLO) materials highlights the potential of these systems. tandfonline.com By reacting this compound with appropriate amines, novel chalcone-based ligands can be synthesized. These ligands can then be complexed with metals to create materials for optoelectronics and photonics. tandfonline.com Furthermore, chalcone derivatives can be incorporated into nanoparticles or used to functionalize their surfaces, imparting specific biological targeting capabilities or creating sensors. The inherent biological activities of many chalcones, such as antimicrobial and anticancer properties, make these materials promising for biomedical applications. researchgate.netnih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

While the primary role of this compound is as an acylating agent for Friedel-Crafts reactions or the formation of esters and amides, future research is aimed at uncovering novel reactivity patterns. The molecule contains multiple reactive sites: the highly electrophilic acyl chloride, the electron-deficient α,β-unsaturated carbonyl system, and the chlorinated aromatic ring.

Exploiting the α,β-unsaturated system allows for its use in various cycloaddition and conjugate addition reactions, moving beyond simple acylation. This reactivity is fundamental to using chalcones as scaffolds for synthesizing a wide array of heterocyclic compounds, which are mainstays in medicinal chemistry. acs.org For example, reacting the chalcone derivative (formed in situ or separately) with reagents like hydrazines, ureas, or guanidines can lead to the formation of pyrazolines, pyrimidines, and other important heterocyclic systems.

Future work could focus on tandem reactions where an initial acylation is followed by an intramolecular reaction involving the double bond or the aromatic ring. Catalytic enantioselective transformations of the α,β-unsaturated system are also a significant area for exploration, which could lead to the synthesis of chiral molecules with high added value. The development of novel organocatalytic or transition-metal-catalyzed reactions that proceed with high regio- and stereoselectivity will unlock new synthetic pathways starting from this versatile building block. Inspired by biosynthetic pathways, enzymatic reactions that mimic the condensation steps found in nature could lead to novel and sustainable methods for producing complex phenylpropanoids. nih.gov

Automation and Artificial Intelligence in the Synthesis and Optimization of this compound Chemistry

The fields of organic synthesis and materials discovery are being revolutionized by automation and artificial intelligence (AI). synthiaonline.combohrium.com These technologies offer the potential to dramatically accelerate the optimization of reaction conditions and the discovery of new synthetic routes for and involving this compound.

Artificial Intelligence: Machine learning (ML) models are becoming increasingly adept at predicting the outcomes of chemical reactions. rjptonline.orgnih.govrsc.org Trained on massive datasets of published reactions, these models can:

Predict Reaction Yields: An AI algorithm can predict the yield of a reaction with a given set of reactants and conditions, allowing researchers to prioritize experiments that are most likely to succeed. bohrium.comrjptonline.org

Recommend Reaction Conditions: Neural networks can be trained to suggest the optimal catalyst, solvent(s), and temperature for a desired transformation, a task that has traditionally relied on expert intuition. nih.gov Some models have achieved over 80-90% accuracy in suggesting the correct reagents. nih.gov

Plan Synthetic Routes: AI-powered retrosynthesis tools can propose novel and efficient pathways to a target molecule. chemcopilot.comnih.gov Such a tool could suggest innovative ways to synthesize this compound or design multi-step syntheses that use it as a key intermediate. nih.gov


Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Chlorophenyl)acryloyl chloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acryloyl chloride derivatives. Optimization involves catalyst selection (e.g., Zn[(L)-proline]₂ for eco-friendly synthesis) and solvent systems (PEG-600 as a green alternative). Microwave-assisted methods reduce reaction times and improve yields compared to conventional heating . Monitor reaction progress via TLC and purify using column chromatography.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • FT-IR : Confirm carbonyl (C=O) and C-Cl stretches (~1700 cm⁻¹ and ~750 cm⁻¹, respectively).
  • NMR : ¹H NMR identifies olefinic protons (δ 6.5–7.5 ppm, doublets with J ~15–16 Hz for trans-configuration) and aromatic protons. ¹³C NMR verifies acryloyl carbonyl resonance (~190 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 196.63 for C₁₀H₉ClO₂) and fragmentation patterns validate purity .

Q. What safety protocols are essential when handling this compound?

Refer to MSDS guidelines for acyl chlorides:

  • Use fume hoods, gloves, and goggles to avoid inhalation/skin contact.
  • Store in moisture-free environments (reacts violently with water).
  • Neutralize waste with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the scalability of this compound production?

Microwave irradiation enhances energy efficiency by enabling rapid, uniform heating. For example, a 30-minute microwave protocol achieved >85% yield in PEG-600, avoiding toxic solvents. Key parameters include power (300–500 W), temperature (80–100°C), and catalyst loading (5–10 mol%) . Compare with conventional thermal methods to assess energy savings and purity trade-offs.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • XRD vs. NMR stereochemical discrepancies : Use single-crystal XRD to unambiguously assign E/Z configurations. For example, XRD confirmed the trans-geometry of a related acryloyl derivative (CCDC 1988019) .
  • Mass spectral anomalies : Cross-validate with high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. fragmentation products).

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitutions?

Perform DFT calculations to map electron density (e.g., Fukui indices) at the carbonyl carbon. Studies on analogous compounds show electrophilicity (ω ≈ 5 eV) correlates with reactivity toward amines/thiols . Validate predictions via kinetic assays (e.g., monitoring reaction rates with benzylamine).

Q. What are the challenges in synthesizing sterically hindered derivatives of this compound, and how can they be addressed?

Bulky substituents on the phenyl ring hinder Claisen-Schmidt condensation. Strategies include:

  • Using Lewis acid catalysts (e.g., BF₃·Et₂O) to activate carbonyl groups.
  • Employing high-boiling solvents (DMF or DMSO) for prolonged reaction stability .
  • Characterize hindered products via dynamic NMR to detect rotational barriers.

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in polymerizable systems?

The chloro-substituent enhances electrophilicity, enabling faster radical or anionic polymerization. Compare copolymerization rates with non-halogenated analogs using DSC or GPC. Studies on similar acryloyl chlorides show reduced induction periods in UV-initiated polymerizations .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with crystallographic databases (e.g., CCDC) to resolve ambiguities .
  • Green Chemistry : Prioritize solvent-free or PEG-mediated systems to align with sustainability goals .
  • Hazard Mitigation : Pre-cool reagents for exothermic reactions and use inert atmospheres (N₂/Ar) to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.